3-Chloro-2,4-dimethylpentane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-5(2)7(8)6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMRVCAZIIQGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550995 | |

| Record name | 3-Chloro-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19174-61-9 | |

| Record name | 3-Chloro-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloro-2,4-dimethylpentane. Due to a notable lack of experimentally determined physical data for this specific compound in publicly accessible literature and databases, this guide also includes comparative data for its structural isomers and outlines a standard experimental protocol for the determination of a key physical property, the boiling point.

Core Compound Information

This compound is a halogenated alkane.[1] Its structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a chlorine atom at position 3. The steric hindrance created by the bulky isopropyl groups flanking the chlorine-bearing carbon makes it a subject of interest in the study of reaction kinetics, particularly for SN1 and SN2 nucleophilic substitution reactions.[1] It serves as a valuable intermediate in advanced organic synthesis research for exploring reaction mechanisms and carbocation rearrangements.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 19174-61-9 | [1][2][4][5] |

| Molecular Formula | C₇H₁₅Cl | [2][4] |

| Molecular Weight | 134.65 g/mol | [4] |

| Canonical SMILES | CC(C)C(C(C)C)Cl | [4] |

| InChI Key | VOMRVCAZIIQGLI-UHFFFAOYSA-N | [1] |

| Boiling Point | Data not available | [2][3] |

| Melting Point | Data not available | [2] |

| Density | Data not available | [2] |

| Refractive Index | Data not available | [2] |

| XLogP3 (Computed) | 3.5 | [4] |

| Complexity (Computed) | 49.4 | [4] |

Comparative Data of Isomers

To provide a contextual understanding of the expected physical properties of this compound, Table 2 presents the available experimental data for its structural isomers. These values can offer an approximation of the range in which the properties of this compound might lie.

Table 2: Physical Properties of Isomers of this compound

| Compound Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 3-chloro-2,3-dimethylpentane | 595-38-0 | 133.2 | 0.863 | 1.417 |

| 3-chloro-3-ethyl-2,2-dimethylpentane | 86661-53-2 | 171.8 | 0.862 | 1.428 |

Molecular Structure

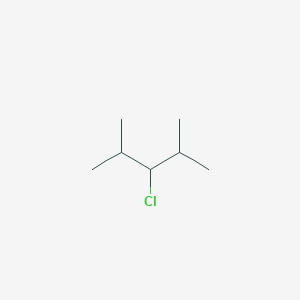

The chemical structure of this compound is illustrated in the diagram below.

Experimental Protocols

Given the absence of reported experimental data, a detailed methodology for a fundamental physical property determination is provided. The following is a standard protocol for determining the boiling point of a liquid compound using the Thiele tube method.

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (0-200°C range)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attaching the tube to the thermometer

-

Bunsen burner or other heat source

-

Liquid sample (e.g., this compound)

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Capillary Tube Insertion: Place a capillary tube, with its open end downwards, into the liquid in the test tube.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with mineral oil until the oil level is just above the top of the side arm.

-

Immersion: Carefully insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is fully immersed in the oil bath. The rubber band should remain above the oil level to prevent dissolution.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heat distribution through convection.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Recording: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point. It is advisable to repeat the determination to ensure accuracy.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be applied to determine the normal boiling point.

Experimental Workflow Diagram

The logical flow of the boiling point determination protocol is visualized in the following diagram.

References

- 1. This compound|CAS 19174-61-9 [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19174-61-9 Name: [xixisys.com]

- 4. This compound | C7H15Cl | CID 13840538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19174-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-2,4-dimethylpentane: Chemical Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,4-dimethylpentane, a halogenated alkane with applications in synthetic organic chemistry. The document details its chemical structure, bonding characteristics, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with an analysis of its reactivity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Bonding

This compound is a saturated acyclic hydrocarbon derivative with the chemical formula C₇H₁₅Cl.[1][2][3] Its structure features a five-carbon pentane backbone with two methyl groups at positions 2 and 4, and a chlorine atom attached to the third carbon.

The central carbon atom (C3) is sp³ hybridized and forms single covalent bonds with a chlorine atom, a hydrogen atom, and two isopropyl groups. The presence of the electronegative chlorine atom induces a dipole moment in the C-Cl bond, making the carbon atom partially positive and the chlorine atom partially negative. This polarity influences the molecule's reactivity, particularly its susceptibility to nucleophilic substitution reactions. The bulky isopropyl groups on either side of the C-Cl bond create significant steric hindrance, which affects the kinetics and mechanisms of its reactions.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | PubChem[1] |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19174-61-9 | PubChem[1] |

| XLogP3-AA (Computed) | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

Table 2: Experimental Physical Properties of Isomeric Chloro-dimethylpentanes

| Property | 2-chloro-2,4-dimethylpentane | 3-chloro-2,3-dimethylpentane | Source |

| Boiling Point | 133.2 °C at 760 mmHg | 133 °C | Guidechem[4], Stenutz[5] |

| Density | 0.863 g/cm³ | 0.884 g/mL | Guidechem[4], Stenutz[5] |

| Refractive Index | 1.417 | 1.417 | Guidechem[4], Guidechem[6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following sections provide an overview of expected spectral characteristics based on its structure and available data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar proton environments and potential diastereotopicity of the methyl groups and methylene protons of the isopropyl groups.

-

¹³C NMR: Due to the molecule's symmetry, the ¹³C NMR spectrum of the parent alkane, 2,4-dimethylpentane, shows only three distinct signals.[7] For this compound, the introduction of the chlorine atom will deshield the adjacent carbon (C3) and influence the chemical shifts of the other carbons. A greater number of signals would be expected compared to the parent alkane due to the loss of symmetry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 2870-2960 | C-H (alkane) | Stretching |

| 1450-1470 | C-H (alkane) | Bending |

| 1370-1385 | C-H (alkane) | Bending (gem-dimethyl) |

| 650-850 | C-Cl | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds, leading to the formation of stable carbocations. The fragmentation pattern of the isomeric 2,4-dimethylpentane shows prominent peaks at m/z 43, 57, and 85.[8]

Synthesis

This compound can be synthesized via the reaction of 2,4-dimethyl-3-pentanol with Lucas reagent (concentrated HCl and ZnCl₂).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from an experimental plan for the conversion of 2,4-dimethyl-3-pentanol to this compound.

Materials:

-

2,4-dimethyl-3-pentanol (6 mL, 0.052 mol)

-

Lucas reagent (~22 mL)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Boiling chips

Apparatus:

-

Round bottom flask

-

West condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

To a round bottom flask, add 6 mL (0.052 mol) of 2,4-dimethyl-3-pentanol and a few boiling chips.

-

While swirling, add approximately 22 mL of Lucas reagent to the flask.

-

Connect a West condenser to the reaction flask and heat the mixture under reflux for one hour.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and wash with 30 mL of water.

-

Separate and drain the aqueous layer.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter the product by gravity filtration.

-

Purify the crude product using a distillation apparatus. Collect the fraction that boils above 139°C.

-

Analyze the purified product using Gas Chromatography (GC), Infrared (IR), and Nuclear Magnetic Resonance (HNMR) spectroscopy to confirm its identity and purity.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the C-Cl bond. It can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2) and elimination reactions (E1 and E2). The significant steric hindrance from the two isopropyl groups flanking the secondary chloride makes Sₙ2 reactions less favorable. Reactions proceeding through a carbocation intermediate (Sₙ1 and E1) are more likely.

Due to its structure, this compound can serve as a model substrate in studies of reaction mechanisms, particularly for investigating the effects of steric hindrance on substitution and elimination reactions. In the context of drug development, halogenated alkanes can be precursors to more complex molecules with potential biological activity. However, there is no specific information in the reviewed literature detailing its direct application in drug development.

The following diagram illustrates the logical relationship of factors influencing the reactivity of this compound.

Caption: Factors influencing the reactivity of this compound.

Conclusion

This compound is a halogenated alkane whose chemical behavior is significantly influenced by the interplay of electronic effects from the chlorine atom and steric hindrance from the bulky isopropyl groups. While detailed experimental data on its physical and spectroscopic properties are not widely published, its synthesis and reactivity patterns can be understood from established chemical principles and data from related isomers. This guide provides a foundational understanding of this compound for its potential use in synthetic chemistry and related research fields. Further experimental investigation is warranted to fully characterize its properties and explore its applications.

References

- 1. This compound | C7H15Cl | CID 13840538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 3-chloro-2,3-dimethylpentane [stenutz.eu]

- 6. Page loading... [guidechem.com]

- 7. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 3-Chloro-2,4-dimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Chloro-2,4-dimethylpentane. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for spectral analysis and interpretation. Additionally, this guide outlines comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules.

Predicted Spectroscopic Data

Disclaimer: The following data are computationally predicted and are intended for reference purposes. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-3 | 4.15 | Doublet of Quintets | 8.5, 6.5 |

| H-2, H-4 | 2.10 | Multiplet | - |

| CH₃ (on C2, C4) | 1.05 | Doublet | 6.8 |

| CH₃ (on C2, C4) | 1.00 | Doublet | 6.8 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | 70.5 |

| C-2, C-4 | 35.0 |

| CH₃ (on C2, C4) | 20.5 |

| CH₃ (on C2, C4) | 19.0 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (methylene and methyl) |

| 1385-1365 | Medium | C-H bend (gem-dimethyl) |

| 750-650 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Fragments

| m/z | Predicted Relative Intensity (%) | Possible Fragment Ion |

| 99 | 100 | [M - Cl]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

| 134/136 | 5 | [M]⁺ (isotope pattern for Cl) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 8 to 16 scans are generally sufficient, but this may be increased for dilute samples.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following protocol is recommended:

-

Sample Preparation (Neat Liquid Film):

-

Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and compare them to correlation charts to determine the presence of functional groups.

Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of a volatile organic compound is as follows:

-

Sample Introduction: For a volatile liquid, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system (GC-MS) is employed. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

Ionization: Electron Ionization (EI) is a common technique for volatile, non-labile small molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%. The molecular ion peak ([M]⁺) corresponds to the mass of the intact molecule.

Visualized Workflow

Synthesis of 3-Chloro-2,4-dimethylpentane from 2,4-dimethylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2,4-dimethylpentane from 2,4-dimethylpentane. The primary synthetic route detailed is free-radical chlorination, a non-selective process that yields a mixture of monochlorinated isomers. This document outlines the underlying reaction mechanism, presents quantitative data on isomer distribution from various chlorination methods, and provides detailed experimental protocols. Furthermore, a visualization of the reaction pathway is included to elucidate the formation of the primary, secondary, and tertiary chlorinated products. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development by providing a thorough understanding of this specific halogenation reaction.

Introduction

This compound is a halogenated alkane of interest in the field of organic synthesis. Its structure, featuring a chlorine atom on a branched carbon chain, makes it a useful intermediate for studying reaction mechanisms, particularly nucleophilic substitution and elimination reactions. The synthesis of this compound is most commonly achieved through the direct halogenation of 2,4-dimethylpentane. This process, however, is inherently non-selective and results in the formation of a mixture of isomers. A thorough understanding of the reaction conditions and their influence on product distribution is therefore critical for any practical application.

Reaction Mechanism: Free-Radical Chlorination

The chlorination of 2,4-dimethylpentane proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or a chemical radical initiator. The mechanism is characterized by three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, usually in the form of UV light or heat.[1]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the 2,4-dimethylpentane molecule, forming hydrogen chloride (HCl) and a 2,4-dimethylpentyl radical. This alkyl radical then reacts with another chlorine molecule to produce a monochlorinated 2,4-dimethylpentane and a new chlorine radical, which continues the chain reaction.[1]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical.

Isomer Distribution and Quantitative Data

The free-radical chlorination of 2,4-dimethylpentane is not regioselective and results in a mixture of three possible monochlorinated products: 1-chloro-2,4-dimethylpentane (primary), 2-chloro-2,4-dimethylpentane (tertiary), and this compound (secondary). The distribution of these isomers is dependent on the number of each type of hydrogen atom in the starting alkane and the relative reactivity of each type of hydrogen (tertiary > secondary > primary).

The following tables summarize the quantitative data on the product distribution from the chlorination of 2,4-dimethylpentane under different experimental conditions.

Table 1: Product Distribution from Photochlorination of 2,4-dimethylpentane at 40°C

| Product | Position of Chlorination | Isomer Type | Yield (%) in CCl₄ | Yield (%) in 4M Benzene |

| 1-Chloro-2,4-dimethylpentane | C1 | Primary | 55.1 | 33.5 |

| 2-Chloro-2,4-dimethylpentane | C2 | Tertiary | 22.0 | 35.8 |

| This compound | C3 | Secondary | 22.9 | 30.7 |

Data sourced from a study on the photochlorination of various methylpentanes, which utilized gas-liquid partition chromatography for product analysis.[2]

Table 2: Product Distribution from Chlorination of 2,4-dimethylpentane with Sulfuryl Chloride

| Product | Position of Chlorination | Isomer Type | Yield (%) with SO₂Cl₂ and Peroxide at 80°C |

| 1-Chloro-2,4-dimethylpentane | C1 | Primary | 56.6 |

| 2-Chloro-2,4-dimethylpentane | C2 | Tertiary | 21.5 |

| This compound | C3 | Secondary | 22.9 |

This data demonstrates an alternative method for chlorination using sulfuryl chloride as the chlorinating agent and a peroxide initiator.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Photochemical Chlorination of 2,4-dimethylpentane

This protocol is based on the general principles of photochemical halogenation of alkanes.

Materials:

-

2,4-dimethylpentane

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Nitrogen gas (N₂)

-

Apparatus for photochemical reactions (e.g., quartz reaction vessel, UV lamp)

-

Gas washing bottle

-

Apparatus for distillation and gas chromatography

Procedure:

-

Reaction Setup: A solution of 2,4-dimethylpentane in carbon tetrachloride is placed in a quartz reaction vessel equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer. The apparatus is flushed with nitrogen gas to remove any oxygen.

-

Initiation: The reaction mixture is cooled in an ice bath and chlorine gas is bubbled through the solution at a slow, steady rate. The reaction vessel is irradiated with a UV lamp to initiate the chlorination.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas. The reaction is typically continued until a slight excess of chlorine is present.

-

Workup: After the reaction is complete, the UV lamp is turned off, and the reaction mixture is purged with nitrogen gas to remove any remaining chlorine and hydrogen chloride. The reaction mixture is then washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

-

Purification and Analysis: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation. The resulting mixture of chlorinated 2,4-dimethylpentanes is then analyzed and separated by gas chromatography to isolate the this compound isomer.[2]

Protocol 2: Chlorination of 2,4-dimethylpentane using Sulfuryl Chloride

This protocol offers an alternative to using gaseous chlorine.

Materials:

-

2,4-dimethylpentane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Inert solvent (e.g., benzene or carbon tetrachloride)

-

Apparatus for reflux and distillation

-

Gas chromatography equipment

Procedure:

-

Reaction Setup: A mixture of 2,4-dimethylpentane and the inert solvent is placed in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Initiation: A catalytic amount of AIBN or benzoyl peroxide is added to the flask. The mixture is heated to reflux (the boiling point of the solvent).

-

Reaction: Sulfuryl chloride is added dropwise from the dropping funnel to the refluxing mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition of sulfuryl chloride is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

Workup: The reaction mixture is cooled to room temperature and washed sequentially with water, a dilute solution of sodium bicarbonate, and again with water.

-

Purification and Analysis: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation. The resulting product mixture is then analyzed and the isomers separated by gas chromatography.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the formation of the three monochlorinated isomers of 2,4-dimethylpentane through free-radical chlorination.

Caption: Free-radical chlorination of 2,4-dimethylpentane.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Free Radical Chlorination of 2,4-Dimethylpentane for the Synthesis of 3-Chloro-2,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of 2,4-dimethylpentane, with a specific focus on the factors influencing the yield of 3-Chloro-2,4-dimethylpentane. This document details the underlying reaction mechanism, experimental protocols, quantitative analysis of product distribution, and factors affecting selectivity.

Introduction

Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes.[1] The chlorination of 2,4-dimethylpentane serves as an excellent case study for understanding the principles of selectivity in these reactions, as the molecule contains primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms, each exhibiting different reactivities.[2] The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat, leading to a mixture of monochlorinated products.[3] Understanding and controlling the product distribution is crucial for synthetic applications where a specific isomer, such as this compound, is the desired product. This guide will delve into the technical aspects of this reaction, providing the necessary information for its application in a laboratory setting.

Reaction Mechanism

The free radical chlorination of 2,4-dimethylpentane proceeds through a well-established chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.[4][5]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an energy input, typically in the form of UV radiation or heat.[3][4]

-

Propagation: This stage consists of two repeating steps that sustain the chain reaction.

-

A chlorine radical abstracts a hydrogen atom from a carbon on the 2,4-dimethylpentane molecule, forming hydrogen chloride (HCl) and a 2,4-dimethylpentyl radical. The stability of the resulting radical influences the position of hydrogen abstraction.

-

The 2,4-dimethylpentyl radical then reacts with another chlorine molecule to yield one of the monochlorinated isomers of dimethylpentane and a new chlorine radical, which can then participate in another propagation cycle.[3]

-

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a 2,4-dimethylpentyl radical, or two 2,4-dimethylpentyl radicals.

Quantitative Data on Product Distribution

The free radical chlorination of 2,4-dimethylpentane yields three possible monochlorinated products: 1-Chloro-2,4-dimethylpentane, 2-Chloro-2,4-dimethylpentane, and this compound.[6] The relative yields of these products are dependent on the number of each type of hydrogen atom and their relative reactivity. The general order of reactivity for hydrogen abstraction by a chlorine radical is tertiary > secondary > primary.[2]

The following table summarizes the product distribution from the photochlorination of 2,4-dimethylpentane in various solvents at 40°C.

| Product | Position of Chlorination | Type of Hydrogen | Number of Hydrogens | % Yield in CCl₄ | % Yield in Benzene (4 M) | % Yield in CS₂ (12 M) |

| 1-Chloro-2,4-dimethylpentane | C1 | Primary (1°) | 12 | 55.1 | 33.5 | 10.5 |

| This compound | C3 | Secondary (2°) | 2 | 22.9 | 30.2 | 35.8 |

| 2-Chloro-2,4-dimethylpentane | C2 | Tertiary (3°) | 2 | 22.0 | 36.3 | 53.7 |

Data sourced from a study on the photochlorination of 2,4-dimethylpentane.

Factors Influencing Selectivity

The selectivity of free radical chlorination is influenced by several factors:

-

C-H Bond Strength: The relative reactivity of 1°, 2°, and 3° hydrogens is inversely related to the bond dissociation energy of the respective C-H bonds. Tertiary C-H bonds are the weakest, making them the most susceptible to hydrogen abstraction.[7]

-

Statistical Factors: The number of each type of hydrogen atom in the alkane influences the statistical probability of chlorination at a particular position.

-

Solvent Effects: The solvent can have a significant impact on the selectivity of the reaction. Aromatic solvents, for instance, can form a π-complex with the chlorine radical. This complex is less reactive and therefore more selective in hydrogen abstraction, favoring the thermodynamically more stable tertiary radical.

Experimental Protocols

The following sections provide a general methodology for the free radical chlorination of 2,4-dimethylpentane and subsequent analysis of the products.

Photochlorination of 2,4-Dimethylpentane

This protocol describes a laboratory-scale synthesis of chlorinated 2,4-dimethylpentane isomers.

Materials:

-

2,4-Dimethylpentane

-

Chlorine gas (or a suitable chlorine source like sulfuryl chloride with a radical initiator)

-

An inert solvent (e.g., carbon tetrachloride, benzene, or carbon disulfide)

-

Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Condenser

-

Ice bath

-

Gas trap (e.g., containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine and HCl)

Procedure:

-

Set up the photochemical reactor with the UV lamp, condenser, and gas inlet tube. Ensure the setup is in a well-ventilated fume hood.

-

Charge the reactor with a solution of 2,4-dimethylpentane in the chosen inert solvent.

-

Cool the reaction mixture to the desired temperature (e.g., 40°C) using a water or oil bath.

-

Start the magnetic stirrer to ensure efficient mixing.

-

Turn on the UV lamp to initiate the reaction.

-

Slowly bubble chlorine gas through the solution via the gas inlet tube. The flow rate should be controlled to maintain a slight positive pressure.

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by gas chromatography (GC).

-

Once the desired level of conversion is achieved, turn off the UV lamp and stop the flow of chlorine gas.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved chlorine and HCl.

Work-up and Purification

Procedure:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining HCl.

-

Wash with a dilute aqueous solution of sodium thiosulfate to remove any unreacted chlorine.

-

Wash with brine (saturated aqueous NaCl solution) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

The solvent can be removed by simple distillation if its boiling point is significantly lower than the products.

-

The mixture of chlorinated isomers can be separated by fractional distillation, taking advantage of the differences in their boiling points. Collect the fraction corresponding to this compound.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Mass spectrometer detector.

Procedure:

-

Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume of the sample into the GC-MS system.

-

The different isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column.

-

The mass spectrometer will provide mass spectra for each separated component, allowing for their identification based on their fragmentation patterns.

-

The relative peak areas in the gas chromatogram can be used to determine the percentage of each isomer in the product mixture.

Conclusion

The free radical chlorination of 2,4-dimethylpentane is a classic example of the interplay between statistical factors and the inherent reactivity of different types of C-H bonds in determining product distribution. While this reaction typically yields a mixture of monochlorinated isomers, an understanding of the reaction mechanism and the factors influencing selectivity, such as solvent choice, can allow for the optimization of the yield of a desired product like this compound. The experimental protocols outlined in this guide provide a framework for conducting this reaction in a laboratory setting and for the analysis of the resulting products. For researchers and drug development professionals, mastering such fundamental reactions is key to the efficient synthesis of novel molecular architectures.

References

- 1. ijpsr.com [ijpsr.com]

- 2. BJOC - A flow reactor setup for photochemistry of biphasic gas/liquid reactions [beilstein-journals.org]

- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification [chem.rochester.edu]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. youtube.com [youtube.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Preparation of 3-Chloro-2,4-dimethylpentane from 2,4-dimethyl-3-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2,4-dimethylpentane from 2,4-dimethyl-3-pentanol. It details the two primary synthetic routes, reaction with Lucas reagent (hydrochloric acid and zinc chloride) and with thionyl chloride. This document includes detailed experimental protocols, mechanistic insights, and a comparative analysis of the two methods to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a halogenated alkane that serves as a useful intermediate in organic synthesis. Its preparation from the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol, is a standard transformation that can be achieved through various chlorinating agents. The choice of reagent is critical as it influences the reaction mechanism, potential side products, and overall efficiency. This guide focuses on two prevalent and practical methods: the SN1 reaction using Lucas reagent and the SN2/SNi reaction with thionyl chloride.

Comparative Overview of Synthetic Methods

| Parameter | Lucas Reagent (HCl/ZnCl₂) | Thionyl Chloride (SOCl₂) |

| Reaction Type | Primarily SN1 | SN2 (with pyridine) or SNi (without pyridine) |

| Reaction Rate | Tertiary > Secondary > Primary Alcohols | Primary and Secondary Alcohols react well |

| Carbocation Rearrangement | Possible | Not a concern with pyridine |

| Stereochemistry | Racemization | Inversion (with pyridine), Retention (without pyridine) |

| Byproducts | Water | Sulfur dioxide (gas), Hydrogen chloride (gas) |

| Workup | Aqueous wash | Gaseous byproducts simplify purification |

| Safety | Corrosive acid | Highly reactive, corrosive, and toxic |

Method 1: Synthesis using Lucas Reagent

The reaction of 2,4-dimethyl-3-pentanol with Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid) proceeds through an SN1 mechanism. The Lewis acid, ZnCl₂, coordinates to the hydroxyl group, making it a better leaving group (water). The departure of water results in the formation of a secondary carbocation, which is then attacked by the chloride ion. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the starting alcohol were chiral. However, 2,4-dimethyl-3-pentanol is achiral. A significant consideration with secondary alcohols is the possibility of competing elimination reactions (E1), especially upon heating, which can lead to the formation of alkenes.[1][2]

Reaction Mechanism: SN1 Pathway

Caption: SN1 reaction mechanism for the conversion of 2,4-dimethyl-3-pentanol to this compound using Lucas reagent.

Experimental Protocol

This protocol is adapted from a standard laboratory procedure.[3]

Materials:

-

2,4-dimethyl-3-pentanol

-

Lucas reagent (anhydrous ZnCl₂ in concentrated HCl)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Round bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Boiling chips

Procedure:

-

To a round bottom flask containing boiling chips, add 6 mL (0.052 mol) of 2,4-dimethyl-3-pentanol.

-

While swirling the flask, carefully add approximately 22 mL of Lucas reagent.

-

Assemble a reflux apparatus by attaching a West condenser to the reaction flask.

-

Heat the mixture under reflux for one hour.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and wash with 30 mL of deionized water.

-

Separate the layers and drain the lower aqueous layer.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter the dried organic layer by gravity filtration to remove the sodium sulfate.

-

Purify the crude product by distillation, collecting the fraction that boils around 139°C.

-

Characterize the product using spectroscopic methods (GC, IR, and NMR).

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles |

| 2,4-dimethyl-3-pentanol | 116.20 | 6 mL (4.97 g) | 0.0428 |

| Lucas Reagent (HCl/ZnCl₂) | - | ~22 mL | Excess |

| This compound | 134.65[4] | - | - |

Note: The yield for this specific reaction is not explicitly reported in the available literature. Typical yields for SN1 reactions of secondary alcohols can vary and may be reduced by competing elimination reactions.[1]

Method 2: Synthesis using Thionyl Chloride

The reaction of 2,4-dimethyl-3-pentanol with thionyl chloride (SOCl₂) is another effective method for producing this compound. The mechanism of this reaction is dependent on the reaction conditions. In the absence of a base, the reaction often proceeds through an SNi (substitution nucleophilic internal) mechanism, which results in retention of stereochemistry. However, in the presence of a base such as pyridine, the mechanism shifts to a standard SN2 pathway, leading to inversion of stereochemistry.[5] For an achiral substrate like 2,4-dimethyl-3-pentanol, the stereochemical outcome is not a concern. The use of pyridine is common to neutralize the HCl byproduct. A major advantage of this method is that the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the final product.[6][7]

Reaction Mechanism: SN2 Pathway with Pyridine

Caption: SN2 reaction mechanism for the conversion of 2,4-dimethyl-3-pentanol to this compound using thionyl chloride in the presence of pyridine.

Experimental Protocol

This is a general procedure for the chlorination of a secondary alcohol with thionyl chloride and can be adapted for 2,4-dimethyl-3-pentanol.[8]

Materials:

-

2,4-dimethyl-3-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Anhydrous diethyl ether or dichloromethane

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round bottom flask with a stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2,4-dimethyl-3-pentanol in anhydrous diethyl ether.

-

Cool the stirred solution in an ice-water bath to 0 °C.

-

Add thionyl chloride dropwise from the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition of thionyl chloride is complete, add anhydrous pyridine dropwise, again keeping the temperature below 10 °C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

-

Cool the mixture in an ice bath and slowly add cold water to quench any excess thionyl chloride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2,4-dimethyl-3-pentanol | 116.20 |

| Thionyl chloride | 118.97 |

| Pyridine | 79.10 |

| This compound | 134.65[4] |

Product Characterization Data

While experimental spectra for this compound are not available in the cited literature, data for similar compounds and predicted values can be used for preliminary characterization.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol [4] |

| Boiling Point | ~139 °C |

| Density | Not available |

Spectroscopic Data (Predicted)

¹³C NMR: The molecule is expected to show four distinct signals in the ¹³C NMR spectrum due to its symmetry.

¹H NMR: The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the protons on the methyl groups and the methylene group in the vicinity of the chiral center.

IR Spectroscopy: The IR spectrum of the product would be characterized by the absence of the broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

Experimental Workflow

Caption: A comparative workflow for the synthesis of this compound via the Lucas reagent and thionyl chloride methods.

Conclusion

Both the Lucas reagent and thionyl chloride methods are viable for the preparation of this compound from 2,4-dimethyl-3-pentanol. The choice between the two will depend on the specific requirements of the synthesis. The Lucas reagent method is straightforward but may suffer from lower yields due to competing elimination reactions, especially with heating. The thionyl chloride method, particularly in the presence of pyridine, offers a cleaner reaction with gaseous byproducts, which simplifies purification, and is generally high-yielding. However, thionyl chloride is a more hazardous reagent and requires careful handling. For syntheses where control over side products is crucial, the thionyl chloride method is likely the superior choice.

References

- 1. Solved I performed a reaction in lab using | Chegg.com [chegg.com]

- 2. youtube.com [youtube.com]

- 3. scribd.com [scribd.com]

- 4. This compound | C7H15Cl | CID 13840538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

A-Z Guide to IUPAC Nomenclature and Synthesis of C7H15Cl Isomers

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of C7H15Cl, detailing their IUPAC nomenclature, physicochemical properties, and general synthesis protocols. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Understanding Isomerism in C7H15Cl

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C7H15Cl, which represents chlorinated heptanes, several types of isomerism are possible:

-

Constitutional (Structural) Isomers : These isomers have different connectivity, meaning the atoms are linked in a different order. This can arise from variations in the carbon backbone (skeletal isomerism) or the position of the chlorine atom on a given backbone (positional isomerism).[1] The C7 alkyl group can exist as nine different skeletons (e.g., n-heptane, 2-methylhexane, 2,2-dimethylpentane, etc.).[2]

-

Stereoisomers : These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. A key type of stereoisomerism is optical isomerism, which occurs in molecules containing a chiral center—a carbon atom bonded to four different groups. These isomers, called enantiomers, are non-superimposable mirror images of each other.

Classification and Nomenclature of C7H15Cl Isomers

The systematic naming of haloalkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3] The core principles include:

-

Identify the Parent Alkane : Find the longest continuous carbon chain.[4]

-

Number the Chain : Start numbering from the end that gives the substituent (the chlorine atom) the lowest possible number (locant).[5]

-

Name the Substituents : The chlorine atom is named as a "chloro" prefix. Alkyl groups are named according to their number of carbons (e.g., "methyl," "ethyl").

-

Alphabetize Substituents : If multiple types of substituents are present, they are listed in alphabetical order.[3]

The diagram below illustrates the classification of C7H15Cl isomers, starting from the molecular formula and branching into different carbon skeletons and their corresponding positional isomers.

Caption: Logical relationship of C7H15Cl isomer classification.

Physicochemical Data of Representative Isomers

The physical properties of isomers, such as boiling point and density, vary with their structure. Generally, increased branching lowers the boiling point due to a reduction in surface area and van der Waals forces. The following table summarizes key data for a selection of C7H15Cl isomers.

| IUPAC Name | Carbon Skeleton | Chirality | Boiling Point (°C) | Density (g/mL) | SMILES String |

| 1-Chloroheptane | n-Heptane | No | 159-161 | 0.881 @ 25°C | CCCCCCCCl |

| 2-Chloroheptane | n-Heptane | Yes | ~149 | 0.873 @ 20°C | CCCCCC(C)Cl |

| 3-Chloroheptane | n-Heptane | Yes | ~146 | 0.872 @ 20°C | CCCCC(CC)Cl |

| 4-Chloroheptane | n-Heptane | No | 147-148 | 0.876 @ 20°C | CCCC(Cl)CCC |

| 1-Chloro-2-methylhexane | 2-Methylhexane | Yes | 151-153 | N/A | CCCCC(C)CCl[6] |

| 2-Chloro-2-methylhexane | 2-Methylhexane | No | 140 | 0.865 @ 25°C[7] | CCCCC(C)(C)Cl[7] |

| 1-Chloro-2,2-dimethylpentane | 2,2-Dimethylpentane | No | 148-150 | N/A | CCCC(C)(C)CCl[8] |

| 2-Chloro-2,4-dimethylpentane | 2,4-Dimethylpentane | No | 138-139 | N/A | CC(C)CC(C)(C)Cl |

| This compound | 2,4-Dimethylpentane | Yes | 143-144 | N/A | CC(C)C(Cl)C(C)C |

Experimental Protocols for Synthesis

The synthesis of chloroalkanes can be achieved through several established methods. The choice of method often depends on the starting material, desired purity, and the specific isomer being targeted.

This is a common and effective method for converting primary and secondary alcohols to their corresponding alkyl chlorides.

-

Principle : The alcohol's hydroxyl group is converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi) to yield the alkyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

-

Reaction Scheme : R-OH + SOCl₂ → R-Cl + SO₂ + HCl

-

Detailed Methodology :

-

Reaction Setup : A dry, multi-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

-

Reagents : The parent alcohol (e.g., 1-heptanol, 1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or neat). The flask is cooled in an ice bath to 0°C.

-

Addition : Thionyl chloride (SOCl₂, ~1.2 equivalents) is added dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C. A catalytic amount of pyridine or dimethylformamide (DMF) can be added to facilitate the reaction, particularly for secondary alcohols.

-

Reaction : After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.

-

Workup : The reaction mixture is cooled and then slowly poured into ice-cold water to quench any unreacted thionyl chloride. The organic layer is separated.

-

Purification : The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude alkyl chloride is then purified by fractional distillation.[9]

-

This method is suitable for industrial-scale synthesis but typically results in a mixture of positional isomers, which must be separated.[10]

-

Principle : The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. A chlorine radical (Cl•) abstracts a hydrogen atom from the alkane to form an alkyl radical (R•), which then reacts with Cl₂ to form the product and a new chlorine radical.[11][12]

-

Reaction Scheme : R-H + Cl₂ --(UV light or heat)--> R-Cl + HCl

-

Detailed Methodology :

-

Reaction Setup : A flask (ideally quartz or borosilicate glass for UV transparency) is fitted with a reflux condenser, a gas inlet tube, and a magnetic stir bar. The outlet of the condenser is connected to a gas trap.

-

Initiation : The reaction is initiated using either UV light (e.g., from a sunlamp or mercury vapor lamp) or a radical initiator like azobisisobutyronitrile (AIBN).[10]

-

Reagents : The alkane (e.g., n-heptane or 2,4-dimethylpentane) is added to the flask.[13]

-

Chlorination : A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is slowly introduced into the reaction vessel while stirring and irradiating with UV light or heating.[10][11] The reaction is typically exothermic and may require cooling to maintain control.

-

Monitoring : The reaction progress is monitored by GC to observe the formation of monochlorinated products and the consumption of the starting alkane.

-

Workup : Once the desired conversion is achieved, the reaction is stopped by turning off the initiator (light/heat). The mixture is cooled and washed with a 5% sodium bicarbonate solution to remove residual HCl and the chlorinating agent.[11]

-

Purification : The organic layer is dried over a suitable drying agent. Since this method produces a mixture of isomers (e.g., 1-, 2-, 3-, and 4-chloroheptane from n-heptane), the products must be separated by careful fractional distillation based on their different boiling points.[10]

-

References

- 1. How many constitutional isomers of C7H15Cl will form class 12 chemistry CBSE [vedantu.com]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Chloro-2-methylhexane | C7H15Cl | CID 523771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 1-Chloro-2,2-dimethylpentane | C7H15Cl | CID 21413630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. studylib.net [studylib.net]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. youtube.com [youtube.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Stereochemical Considerations of 3-Chloro-2,4-dimethylpentane and its Constitutional Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-chloro-2,4-dimethylpentane, with a primary focus on its stereochemical properties. Contrary to initial assumptions, a detailed structural examination reveals that this compound is an achiral molecule and thus does not exhibit stereoisomerism. This document elucidates the structural basis for its achirality. The guide then shifts to a broader, more relevant discussion of the constitutional isomers formed during the synthesis of this compound via free-radical chlorination of 2,4-dimethylpentane. This includes an analysis of the factors governing product distribution and a detailed examination of the stereoisomerism present in the chiral constitutional isomers, namely 1-chloro-2,4-dimethylpentane and 2-chloro-2,4-dimethylpentane. Experimental methodologies for synthesis and separation, along with spectroscopic and conformational analyses, are also presented to provide a holistic understanding for researchers in organic synthesis and drug development.

The Question of Stereoisomerism in this compound

A molecule exhibits stereoisomerism if it has a chiral center, typically a carbon atom bonded to four different substituents. In the case of this compound, the carbon atom at the third position (C3) is bonded to a chlorine atom, a hydrogen atom, and two isopropyl groups. At first glance, the presence of a chlorine atom might suggest chirality. However, a closer inspection of the substituents on C3 reveals that the two alkyl groups are identical; both are isopropyl groups.

The presence of two identical substituents on C3 results in a plane of symmetry within the molecule, bisecting the H-C3-Cl bond angle. Molecules with a plane of symmetry are superimposable on their mirror images and are therefore achiral. Consequently, this compound does not have enantiomers or diastereomers and does not exhibit optical activity.

A Technical Guide to 3-Chloro-2,4-dimethylpentane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and experimental applications of 3-Chloro-2,4-dimethylpentane. The content is tailored for professionals in research and development who require a reliable source of this halogenated alkane for their work in organic synthesis and mechanistic studies.

Commercial Availability and Supplier Data

This compound is available from a select number of chemical suppliers specializing in research-grade compounds. For ease of comparison, the following table summarizes the available quantitative data from identified commercial vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| American Custom Chemicals Corporation | 98.00% | 1 g | $1166.55 | 19174-61-9 |

| Henan Coreychem Co., Ltd | 85.0-99.8% | Up to 120 kg/week | Contact for quote | 19174-61-9 |

| JHECHEM CO LTD | Not specified | Not specified | Contact for quote | 19174-61-9 |

| CARBONE SCIENTIFIC CO., LTD | Not specified | Not specified | Contact for quote | 19174-61-9 |

| 3B Scientific Corporation | Not specified | Not specified | Contact for quote | 19174-61-9 |

Physicochemical Properties

Key physicochemical properties of this compound are provided in the table below, based on data from PubChem and other chemical databases.[1]

| Property | Value |

| Molecular Formula | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol |

| CAS Number | 19174-61-9 |

| IUPAC Name | This compound |

| SMILES | CC(C)C(C(C)C)Cl |

| XLogP3 | 3.5 |

| Complexity | 49.4 |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2,4-dimethyl-3-pentanol with a hydrochlorinating agent, such as Lucas reagent (concentrated HCl and ZnCl₂).

Materials:

-

2,4-dimethyl-3-pentanol

-

Lucas Reagent (or concentrated Hydrochloric Acid and Zinc Chloride)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 2,4-dimethyl-3-pentanol with Lucas reagent.

-

Heat the mixture under reflux for a specified period to facilitate the conversion of the alcohol to the corresponding alkyl chloride.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine to remove any remaining acid and inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Isolate the crude this compound by filtration.

-

Purify the product by distillation to obtain the final, high-purity compound.

Application in Nucleophilic Substitution Studies (Solvolysis)

This compound is a useful substrate for studying nucleophilic substitution reactions, particularly solvolysis, due to its secondary halide nature and sterically hindered structure.[2] The following is a general protocol that can be adapted for specific kinetic or mechanistic studies.

Materials:

-

This compound

-

Solvent (e.g., ethanol, aqueous ethanol)

-

Indicator (optional, for monitoring acid formation)

-

Constant temperature bath

-

Titration equipment (if monitoring reaction rate by titration)

-

NMR or GC-MS for product analysis

Procedure:

-

Prepare a solution of this compound in the desired solvent system (e.g., 80% ethanol/20% water).

-

Place the reaction mixture in a constant temperature bath to ensure consistent reaction kinetics.

-

Monitor the progress of the reaction over time. This can be achieved by:

-

Titrating the liberated HCl with a standardized base.

-

Taking aliquots at regular intervals and quenching the reaction, followed by analysis using GC-MS or NMR to determine the ratio of reactant to product.

-

-

Upon completion, identify the products to determine the reaction pathway (e.g., substitution vs. elimination products).

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

Caption: Synthesis of this compound from 2,4-dimethyl-3-pentanol.

General SN1 Reaction Pathway

Caption: Generalized unimolecular nucleophilic substitution (SN1) reaction pathway.

References

Technical Guide: Properties and Suppliers of a Close Structural Analog to 1-(2-Chloro-6-methylphenyl)-2-iminoimidazolidine hydrochloride

Disclaimer: The specific compound 1-(2-Chloro-6-methylphenyl)-2-iminoimidazolidine hydrochloride with CAS number 19174-61-9 could not be definitively identified in scientific literature or commercial catalogs. The provided CAS number corresponds to a different chemical entity, 3-Chloro-2,4-dimethylpentane. This guide therefore focuses on a closely related and structurally similar compound for which data is available: 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride (CAS No: 127202-53-3 ). This compound is a known derivative and impurity of the neonicotinoid insecticide Imidacloprid.[1][2]

This technical guide provides an in-depth overview of the known properties, potential experimental methodologies, and suppliers of 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

The following table summarizes the key chemical and physical properties of 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride.

| Property | Value | Source |

| CAS Number | 127202-53-3 | [1] |

| Molecular Formula | C9H12Cl2N4 | PubChem |

| Molecular Weight | 247.13 g/mol | PubChem |

| IUPAC Name | 1-((6-chloro-3-pyridinyl)methyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | ChemicalBook |

| Synonyms | Desnitro-imidacloprid hydrochloride, Imidacloprid Impurity 2 HCl | [2] |

| Appearance | Solid (predicted) | --- |

| Solubility | Information not available | --- |

| Melting Point | Information not available | --- |

| Boiling Point | Information not available | --- |

Structure

The chemical structure of 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride is presented below.

Caption: Chemical structure of 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride.

Experimental Protocols

Synthesis

The synthesis of related imidazolidine derivatives often involves a multi-step process. A plausible synthetic workflow for 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride is outlined below. This is a generalized pathway and would require optimization.

Caption: A generalized workflow for the synthesis of imidazolidine derivatives.

A potential synthesis approach could involve the reaction of 2-chloro-5-(chloromethyl)pyridine with an activated imidazolidine precursor, followed by purification and salt formation. The synthesis of related Imidacloprid impurities has been described in patent literature, which could serve as a starting point for developing a specific protocol.[3]

Analytical Methods

The identification and quantification of this compound, particularly as an impurity, would likely employ standard analytical techniques used in pharmaceutical and agrochemical analysis.

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying impurities in active pharmaceutical ingredients and pesticides.[2] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier) would be a typical starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification and structural confirmation, coupling HPLC with a mass spectrometer is essential. This would allow for accurate mass determination and fragmentation analysis.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for the structural elucidation of the synthesized compound, confirming the connectivity of atoms.

Signaling Pathways and Biological Activity

As a derivative of the neonicotinoid insecticide Imidacloprid, the biological activity of 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride is expected to be related to its interaction with nicotinic acetylcholine receptors (nAChRs) in insects. Imidacloprid itself is an agonist of these receptors, leading to overstimulation of the insect nervous system, paralysis, and death.

The "desnitro" modification in this analogue (the imino group instead of a nitroimino group) may alter its binding affinity and efficacy at the nAChR. Further research would be required to determine its specific pharmacological profile.

Caption: Postulated mechanism of action based on structural similarity to neonicotinoids.

Suppliers

The following companies are listed as suppliers for 1-(2-Chloro-pyridin-5-yl-methyl)-2-imino-imidazolidine hydrochloride (CAS 127202-53-3). It is recommended to contact them directly for availability, purity, and pricing information.

-

Artis Biotech Co. Ltd.[1]

-

LGC Science (Shanghai) Ltd.[1]

-

Shanghai Beiwanta Biotechnology Co., Ltd.[1]

-

Shanghai Zerui Biotechnology Co., Ltd.[1]

-

Henan Vcommend Consultrading Co., Ltd.[1]

-

Nantong Hanfang Biotechnology Co., Ltd.[1]

-

Sigma-Aldrich[2]

-

ChemStrong Scientific Co.,Ltd

This guide provides a summary of the available information for a close structural analog to the requested compound. Researchers interested in "1-(2-Chloro-6-methylphenyl)-2-iminoimidazolidine hydrochloride" may find the data and methodologies for its pyridinyl counterpart to be a valuable starting point for their investigations.

References

Molecular weight and formula of 3-Chloro-2,4-dimethylpentane

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2,4-dimethylpentane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Properties

This compound is a halogenated alkane. Its molecular structure and properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅Cl | [1][2][3][4] |

| Molecular Weight | 134.65 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 19174-61-9 | [2][4] |

| Canonical SMILES | CC(C)C(C(C)C)Cl | [3] |

The molecular weight of a compound is a fundamental property, calculated by summing the atomic weights of its constituent atoms. For this compound, the calculation based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and chlorine (35.453 g/mol ) is as follows:

(7 × 12.011) + (15 × 1.008) + (1 × 35.453) = 134.65 g/mol

Experimental Protocols: A Representative Approach

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in publicly available literature. However, a general and representative methodology for the synthesis of a tertiary chloroalkane from its corresponding alcohol is presented below. This serves as a foundational protocol that can be adapted and optimized by researchers.

Synthesis of this compound from 2,4-dimethyl-3-pentanol

Objective: To synthesize this compound via nucleophilic substitution of the hydroxyl group in 2,4-dimethyl-3-pentanol using hydrochloric acid.

Materials:

-

2,4-dimethyl-3-pentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

-

Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,4-dimethyl-3-pentanol and an equimolar amount of concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be applied to increase the rate of reaction.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Add diethyl ether to the separatory funnel to extract the organic product. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Washing: Remove the aqueous layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation to obtain pure this compound.

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): To assess the purity of the compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for product characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and experimental considerations for the halogenated alkane, 3-Chloro-2,4-dimethylpentane. Due to the limited availability of specific experimental data for this compound, this document outlines established methodologies for the determination of its boiling and melting points. Furthermore, it details a common synthetic route and proposes a general workflow for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers utilizing this compound in organic synthesis and drug development.

Physicochemical Properties

For context, the boiling point of a related isomer, 3-chloro-2,3-dimethylpentane, has been reported as 133.2°C at 760 mmHg. This value can serve as a rough estimate for this compound. The melting point of haloalkanes is influenced by the strength of the crystal lattice and the molecule's ability to pack efficiently. Symmetrical isomers tend to have higher melting points.

| Property | Value | Source |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Molecular Weight | 134.65 g/mol | [2] |